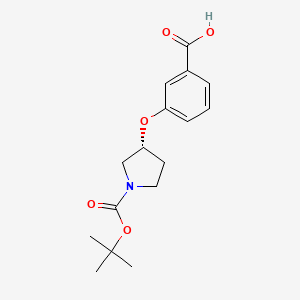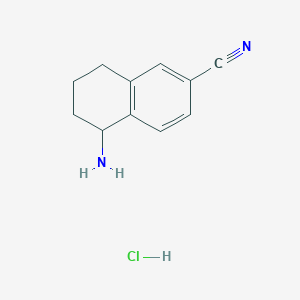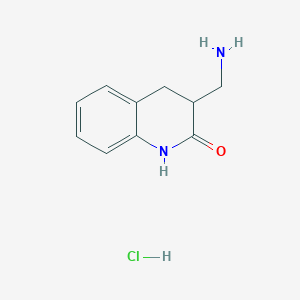
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Overview
Description
The asymmetric unit of the compound “3-carboxy-phenoxy-acetic acid” consists of one 3-carboxy-phenoxy-acetic acid (3-CPOAH2) and one water molecule . The intermolecular interactions link symmetry-related molecules into hydrogen-bonded dimers .
Synthesis Analysis
Three two-dimensional coordination complexes were synthesized using the ligand H3L and alkaline earth metals . The ligand H3L is 3-carboxy-phenoxy-phthalic acid .Molecular Structure Analysis
The structures of the complexes can be described as 2D networks with the point (Schälfli) symbol for net: {3 12 ·4 14 ·5 2} topology .Chemical Reactions Analysis
The self-assemblies of three porphyrin derivatives have stronger photocatalytic performance than their monomers . Moreover, the self-assemblies and their monomers have good photocatalytic stability .Physical And Chemical Properties Analysis
The structures of the synthesized compounds were characterized clearly by UV-vis, FT-IR, 1H NMR, and SEM .Scientific Research Applications
Synthesis and Enantioselective Applications
- Enantioselective Synthesis : (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine and related compounds play a crucial role in enantioselective synthesis. For instance, a study by Deng and Mani (2005) details the high enantiomeric purity synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine using boron trifluoride etherate-assisted ring opening of ethylene oxide (Deng & Mani, 2005).
- Palladium-Catalyzed α-Arylation : Barker et al. (2011) conducted a comprehensive study on the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, revealing new methodologies including in situ React IR spectroscopic monitoring (Barker et al., 2011).
Chemoenzymatic Preparation and Asymmetric Synthesis
- Chemoenzymatic Preparation : Iding, Wirz, and Sarmiento (2003) described the synthesis of metalloproteinase inhibitors using chemoenzymatic preparation of N-Boc-pyrrolidine derivatives, demonstrating the utility of these compounds in creating chiral building blocks (Iding, Wirz, & Sarmiento, 2003).
- Asymmetric Synthesis of Pyrrolidines : Research by Harrison and O’Brien (2001) focused on the asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines using N-Boc pyrrolidine, highlighting its role in the synthesis of complex organic molecules (Harrison & O’Brien, 2001).
Antibacterial Activity and Medicinal Chemistry
- Antibacterial Compounds Synthesis : A study by Ohtake et al. (1997) on the synthesis of carbapenem antibiotics showcases the use of pyrrolidin-3-ylthio derivatives, closely related to (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, in developing potent antibacterial agents (Ohtake et al., 1997).
Magnetic Resonance Spectroscopy and Imaging
- Molecular Probes in Biomedical Research : Dobrynin et al. (2021) discussed the synthesis of a reduction-resistant analog of carboxy-Proxyl, derived from pyrrolidine series, for use as molecular probes in magnetic resonance imaging, highlighting another vital research application of similar compounds (Dobrynin et al., 2021).
Future Directions
properties
IUPAC Name |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)






![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)